molecular formula C36H40N6 B14601090 1,4-Butanediamine, N,N'-bis(3-(9-acridinylamino)propyl)- CAS No. 58478-35-6

1,4-Butanediamine, N,N'-bis(3-(9-acridinylamino)propyl)-

Cat. No.: B14601090
CAS No.: 58478-35-6
M. Wt: 556.7 g/mol
InChI Key: XZXKJIPKXJPCMZ-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- is a complex organic compound with the molecular formula C23H33N5. It is known for its unique structure, which includes acridine moieties attached to a butanediamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- typically involves the reaction of 1,4-butanediamine with 9-chloroacridine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of the butanediamine attack the chloro groups of the acridine, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced acridine derivatives, and various substituted acridine compounds .

Scientific Research Applications

1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- involves its ability to intercalate with DNA. The acridine moieties insert between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with various proteins and enzymes involved in DNA metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- is unique due to the presence of acridine moieties, which confer distinct DNA intercalating properties. This makes it particularly valuable in research focused on DNA interactions and potential therapeutic applications .

Properties

CAS No.

58478-35-6

Molecular Formula

C36H40N6

Molecular Weight

556.7 g/mol

IUPAC Name

N,N'-bis[3-(acridin-9-ylamino)propyl]butane-1,4-diamine

InChI

InChI=1S/C36H40N6/c1-5-17-31-27(13-1)35(28-14-2-6-18-32(28)41-31)39-25-11-23-37-21-9-10-22-38-24-12-26-40-36-29-15-3-7-19-33(29)42-34-20-8-4-16-30(34)36/h1-8,13-20,37-38H,9-12,21-26H2,(H,39,41)(H,40,42)

InChI Key

XZXKJIPKXJPCMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNCCCCNCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

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